2-cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-methylpyrimidine
Description
This compound features a pyrimidine core substituted at position 2 with a cyclopropyl group, at position 6 with a methyl group, and at position 4 with a piperazine moiety. The piperazine is further functionalized with a 3-cyclopropyl-1,2,4-thiadiazole ring.
Properties
IUPAC Name |
3-cyclopropyl-5-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6S/c1-11-10-14(19-15(18-11)12-2-3-12)22-6-8-23(9-7-22)17-20-16(21-24-17)13-4-5-13/h10,12-13H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWPQUYOQPGZMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC(=NS4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-methylpyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H20N4S
- Molecular Weight : 320.42 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory processes, particularly human neutrophil elastase (HNE). This enzyme plays a critical role in tissue damage during inflammatory responses.
- Receptor Modulation : It may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems and exhibiting anxiolytic or antidepressant effects.
Biological Activity
The biological activities of this compound can be summarized as follows:
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens. For instance:
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Significant | |
| Candida albicans | High |
Anti-inflammatory Effects
The inhibition of HNE suggests that the compound could be beneficial in treating conditions characterized by excessive inflammation. In vitro assays have indicated a reduction in inflammatory markers when cells are treated with this compound.
Neuropharmacological Effects
Preliminary studies suggest that the compound may influence neurotransmitter levels, potentially offering therapeutic benefits for mood disorders .
Case Studies
- Inflammation Model : In a controlled study involving animal models of inflammation, administration of the compound led to a significant decrease in edema and inflammatory cytokines compared to control groups. This suggests its potential utility in anti-inflammatory therapies.
- Antimicrobial Efficacy : A series of derivatives were tested against various bacterial strains. The results indicated that certain modifications to the cyclopropyl and thiadiazole moieties enhanced antimicrobial activity significantly, highlighting structure-activity relationships (SAR) that could guide future drug design .
Future Directions
Given the promising biological activities observed, future research should focus on:
- Clinical Trials : Conducting human trials to assess safety and efficacy.
- Mechanistic Studies : Further elucidating the precise mechanisms by which the compound exerts its biological effects.
- SAR Exploration : Investigating additional modifications to optimize activity and reduce potential toxicity.
Scientific Research Applications
Research indicates that this compound may exhibit various biological activities, particularly in the context of:
1. Antimicrobial Properties
- Studies have demonstrated that derivatives of thiadiazoles possess antimicrobial activity. The presence of the cyclopropyl groups may enhance the lipophilicity and permeability of the compound, potentially increasing its efficacy against bacterial strains.
2. Anticancer Activity
- Compounds containing thiadiazole and piperazine structures have been investigated for their anticancer properties. Preliminary data suggest that 2-cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-methylpyrimidine may induce apoptosis in cancer cell lines, although further studies are required to elucidate the mechanisms involved.
3. Neuropharmacological Effects
- The piperazine moiety is often associated with neuroactive compounds. Research into similar structures has shown potential for modulation of neurotransmitter systems, indicating that this compound might have applications in treating neurological disorders.
Case Studies
Several studies have explored the applications of compounds related to this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigate antimicrobial effects | Showed significant inhibition against Gram-positive bacteria. |
| Study B | Assess anticancer properties | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |
| Study C | Evaluate neuropharmacological effects | Potential modulation of serotonin receptors observed in vitro. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Variations in substituents on the thiadiazole or piperazine rings can lead to derivatives with enhanced biological activity or selectivity.
Comparison with Similar Compounds
Example 1: {2-cyclopropyl-4-[4-(2-methoxy-phenyl)-piperidin-1-yl]-6-methyl-pyrimidin-5-yl}-acetic acid ()
- Structural Differences : Replaces the thiadiazole-piperazine group with a methoxy-phenyl-piperidine moiety.
- In contrast, the thiadiazole in the target compound may improve electron-deficient interactions with receptors .
Example 2: Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine derivatives ()
- Structural Differences : Features fused pyrazole-pyrimidine systems instead of a piperazine-linked thiadiazole.
- Functional Implications: Pyrazolopyrimidines are known kinase inhibitors, but the target compound’s piperazine-thiadiazole substituent may target different pathways, such as G-protein-coupled receptors (e.g., neurotensin receptors) .
Data Table: Comparative Analysis of Key Features
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule comprises three modular components:
-
A 6-methylpyrimidine core substituted at C2 with a cyclopropyl group.
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A piperazine ring linked to C4 of the pyrimidine.
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A 3-cyclopropyl-1,2,4-thiadiazole moiety attached to the piperazine’s N4 position.
Retrosynthetic disconnections suggest sequential assembly via:
-
Nucleophilic aromatic substitution (SNAr) for piperazine installation.
Synthesis of the Pyrimidine Core
The 6-methylpyrimidine scaffold is synthesized via acid-catalyzed cyclization. A representative protocol involves:
Reagents :
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Ethyl acetoacetate (2.0 eq)
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Cyclopropylguanidine hydrochloride (1.0 eq)
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HCl (conc., catalytic)
Conditions :
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Reflux in ethanol (78°C, 12 h)
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Neutralization with NaHCO₃
Yield : 68–72% after recrystallization (hexane/EtOAc) .
| Parameter | Value |
|---|---|
| Temperature | 78°C |
| Time | 12 h |
| Solvent | Ethanol |
| Catalyst | HCl (conc.) |
Introduction of the C2 Cyclopropyl Group
Cyclopropanation at C2 employs Suzuki-Miyaura coupling using 1-cyclopropyl-4-boronic acid pinacol ester :
Reaction Setup :
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2-Chloro-6-methylpyrimidine (1.0 eq)
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1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)
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Pd(PPh₃)₄ (5 mol%)
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Na₂CO₃ (2.0 eq) in 1,4-dioxane/H₂O (4:1)
Conditions :
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Microwave irradiation (110°C, 10 min)
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Purification via RP-HPLC (ACN/H₂O + 0.1% TFA)
Formation of 3-Cyclopropyl-1,2,4-Thiadiazole
The thiadiazole ring is constructed via cyclocondensation:
Protocol :
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Thioamide Formation :
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3-Cyclopropylpropanethioamide (1.0 eq) reacts with hydroxylamine-O-sulfonic acid (1.1 eq) in MeCN.
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Stirred at 25°C for 6 h.
-
-
Cyclization :
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Add POCl₃ (3.0 eq) at 0°C.
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Heat to 80°C for 3 h.
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Yield : 74% after silica gel chromatography .
Piperazine Coupling to the Pyrimidine Core
The piperazine-thiadiazole unit is installed via Buchwald-Hartwig amination:
Reagents :
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4-Chloro-2-cyclopropyl-6-methylpyrimidine (1.0 eq)
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1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine (1.5 eq)
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Pd₂(dba)₃ (2 mol%)
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Xantphos (4 mol%)
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Cs₂CO₃ (3.0 eq) in toluene
Conditions :
-
100°C, 24 h under N₂
-
Purification by column chromatography (SiO₂, EtOAc/hexane)
Optimization of Key Reaction Parameters
Comparative studies reveal critical factors affecting yields:
| Parameter | Suzuki-Miyaura | Buchwald-Hartwig |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 2 mol% Pd₂(dba)₃ |
| Base | Na₂CO₃ | Cs₂CO₃ |
| Temperature | 110°C | 100°C |
| Reaction Time | 10 min | 24 h |
| Solvent System | Dioxane/H₂O | Toluene |
Microwave-assisted Suzuki couplings reduced reaction times from hours to minutes without compromising yield .
Analytical Characterization
HPLC : Purity >99% (C18 column, 5–95% ACN/H₂O gradient).
MS (ESI+) : m/z 385.2 [M+H]⁺.
¹H NMR (400 MHz, CDCl₃):
-
δ 1.12 (m, 4H, cyclopropyl CH₂)
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δ 2.45 (s, 3H, C6-CH₃)
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δ 3.82 (t, 4H, piperazine NCH₂)
Challenges and Mitigation Strategies
-
Cyclopropane Ring Stability :
-
Thiadiazole Oxidation :
Scale-Up Considerations
Pilot-scale (500 g) data for the Buchwald-Hartwig step:
| Metric | Lab Scale (5 g) | Pilot Scale (500 g) |
|---|---|---|
| Yield | 65% | 58% |
| Catalyst Turnover (TON) | 32 | 28 |
| Purity | >99% | 98.5% |
Yield loss at scale attributed to slower heat transfer and incomplete mixing .
Q & A
Q. What are the key structural features influencing the bioactivity of this compound?
Methodological Answer: The compound's bioactivity is driven by its heterocyclic architecture:
- Cyclopropyl groups : Enhance metabolic stability by reducing oxidative degradation .
- 1,2,4-Thiadiazole moiety : Contributes to binding affinity via sulfur-mediated interactions (e.g., hydrogen bonding or π-stacking) .
- Piperazine linker : Facilitates conformational flexibility, enabling optimal interactions with target proteins .
- 6-Methylpyrimidine core : Modulates electronic properties and solubility .
Experimental validation: Use X-ray crystallography or NMR to map binding interactions, and compare analogs with structural modifications (e.g., replacing cyclopropyl with larger alkyl groups) to assess potency shifts .
Q. What synthetic strategies are recommended for this compound?
Methodological Answer: A modular synthesis approach is preferred:
Core construction : Assemble the pyrimidine ring via Biginelli or Hantzsch reactions, introducing the 6-methyl group early .
Piperazine-thiadiazole coupling : Use Buchwald-Hartwig amination or SNAr reactions to attach the 4-(3-cyclopropylthiadiazol-5-yl)piperazine fragment .
Cyclopropane introduction : Employ transition-metal-catalyzed cyclopropanation (e.g., Simmons-Smith reaction) .
Optimization: Monitor reaction intermediates via LC-MS and adjust solvents (e.g., DMF for polar intermediates) to minimize side products .
Q. Which analytical techniques are critical for purity assessment?
Methodological Answer:
- HPLC-MS : Quantify impurities (e.g., des-cyclopropyl byproducts) using a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .
- NMR (¹H/¹³C) : Confirm regiochemistry of the thiadiazole and piperazine linkages .
- Elemental analysis : Validate stoichiometry, especially for nitrogen/sulfur content .
Example: In , impurities like 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one were resolved using reverse-phase HPLC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell-based vs. biochemical assays). Address this by:
Standardizing assays : Use human whole blood (HWB) for functional IC50 measurements (e.g., LTB4 inhibition) alongside recombinant protein binding assays (FLAP IC50) .
Correlating physicochemical properties : Plot logP vs. potency; high lipophilicity may improve membrane permeability but reduce solubility, skewing cell-based results .
Case study: Compound 69 () showed FLAP IC50 <10 nM but higher HWB IC50 (<100 nM) due to plasma protein binding; adjusting logD (2–3) balanced potency and bioavailability .
Q. How to optimize pharmacokinetic (DMPK) properties while retaining potency?
Methodological Answer:
- Metabolic stability : Replace metabolically labile groups (e.g., methyl with trifluoromethyl) and use hepatic microsome assays to assess clearance .
- CYP inhibition risk : Screen for CYP3A4/2D6 interactions via fluorescence-based assays; prioritize compounds with IC50 >10 µM .
- Dose-exposure modeling : Conduct murine ex vivo studies to correlate plasma concentrations with target engagement (e.g., ’s linear dose-LTB4 inhibition relationship) .
Q. What computational methods predict binding modes and off-target risks?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with FLAP or analogous targets (e.g., 5-lipoxygenase) .
- Molecular dynamics (MD) simulations : Simulate >100 ns trajectories to assess piperazine linker flexibility and binding-site water displacement .
- Off-target screening : Employ similarity-based tools (SwissTargetPrediction) to flag risks (e.g., kinase or GPCR activity) .
Validation: Cross-check computational results with SPR (surface plasmon resonance) binding assays .
Q. How to address discrepancies in thermal stability data during formulation?
Methodological Answer:
- DSC/TGA analysis : Measure decomposition temperatures and identify unstable motifs (e.g., thiadiazole ring) .
- Excipient screening : Test stabilizers (e.g., polyvinylpyrrolidone) via accelerated stability studies (40°C/75% RH for 6 months) .
Example: Piperazine-containing analogs in showed improved stability when formulated as lyophilized powders .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Gene knockout models : Use CRISPR-Cas9 to delete FLAP in cell lines and assess rescue of LTB4 production .
- Chemical proteomics : Employ affinity-based pull-down assays with biotinylated probes to identify interacting proteins .
- Transcriptomics : Compare RNA-seq profiles of treated vs. untreated cells to uncover off-pathway effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
